molecular formula C5H7N3O3 B14483250 Methyl (methylcarbamoyl)carbonimidisocyanatidate CAS No. 64836-52-8

Methyl (methylcarbamoyl)carbonimidisocyanatidate

Cat. No.: B14483250
CAS No.: 64836-52-8
M. Wt: 157.13 g/mol
InChI Key: KDQKOQXTWPENST-UHFFFAOYSA-N
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Description

Methyl (methylcarbamoyl)carbonimidisocyanatidate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and reactivity, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (methylcarbamoyl)carbonimidisocyanatidate typically involves the reaction of methyl isocyanate with other reactive intermediates. One common method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient route for the preparation of carbamates and related compounds . The reaction conditions often require a controlled environment to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using methyl carbamate as a donor in tin-catalyzed transcarbamoylation processes. This method is known for its broad functional group tolerance and streamlined workup procedure .

Chemical Reactions Analysis

Types of Reactions

Methyl (methylcarbamoyl)carbonimidisocyanatidate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include various carbamates, ureas, and related compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl (methylcarbamoyl)carbonimidisocyanatidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (methylcarbamoyl)carbonimidisocyanatidate involves its interaction with specific molecular targets and pathways. It is known to act as an electrophile, reacting with nucleophiles such as alcohols and amines to form stable products . This reactivity is crucial for its applications in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (methylcarbamoyl)carbonimidisocyanatidate is unique due to its specific chemical structure, which allows for a wide range of reactivity and applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

64836-52-8

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

methyl N'-(methylcarbamoyl)-N-(oxomethylidene)carbamimidate

InChI

InChI=1S/C5H7N3O3/c1-6-4(10)8-5(11-2)7-3-9/h1-2H3,(H,6,10)

InChI Key

KDQKOQXTWPENST-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N=C(N=C=O)OC

Origin of Product

United States

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